![molecular formula C20H19N5O3 B3516978 7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B3516978.png)
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its quinoline backbone, which is substituted with a phenyl group, a triazole ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, phenyl hydrazine, and triazole precursors. The reaction conditions may involve:
Condensation reactions: Combining quinoline derivatives with phenyl hydrazine under acidic or basic conditions.
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Amidation reactions: Introduction of the carboxamide group through reactions with amines or amides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline alcohols or amines.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline backbones but different substituents.
Triazole derivatives: Compounds with triazole rings and varying functional groups.
Carboxamide derivatives: Compounds with carboxamide groups and different core structures.
Uniqueness
7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
7,7-dimethyl-2,5-dioxo-1-phenyl-N-(1,2,4-triazol-4-yl)-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-20(2)9-16-14(17(26)10-20)8-15(18(27)23-24-11-21-22-12-24)19(28)25(16)13-6-4-3-5-7-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKCXWUMUZCCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NN4C=NN=C4)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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